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molecular formula C8H15NO2 B042732 Ethyl piperidine-3-carboxylate CAS No. 5006-62-2

Ethyl piperidine-3-carboxylate

Cat. No. B042732
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-UHFFFAOYSA-N
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Patent
US05795888

Procedure details

The above alcohol (5.4 g, 0.02 mol) was dissolved in toluene (160 ml) and triethylamine (7 ml) was added. Methanesulfonyl chloride (2.5 ml, 0.032 mol) was added dropwise and when addition was complete the reaction mixture was stirred for 2 h. Water was added and the phases were separated. The organic phase was dried (MgSO4) and the solvent evaporated in vacuo affording a residue which was dissolved in acetone (85 ml). To this solution (R)-3-piperidinecarboxylic acid ethyl ester tartrate (9.0 g, 0.03 mol) and potassium carbonate (7.0 g, 0.051 mol) were added and the mixture was heated at reflux temperature for 16 h. After cooling to room temperature and filtration on filter aid (celite) the solvent was removed by evaporation. The residue was dissolved in diethyl ether (100 ml) and extracted with a 5% tartaric acid solution (3×125 ml). The combined aqueous extracts were washed with diethyl ether and pH was adjusted to 7-8 with a potassium carbonate solution. The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml). The combined ethyl acetate extracts were washed with water, brine and dried (MgSO4). The solvent was evaporated in vacuo affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl!-3-piperidinecarboxylic acid ethyl ester, obtained as an oil. The residue was purified further by column chromatography on silica gel (65 g) using a mixture of dichloromethane and methanol (99.2:0.8) as eluent. Rf : 0.20 (SiO2 ; n-heptane/ethyl acetate=1:1).
Name
alcohol
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C2CCC3C=CC=CC=3N(CCCCO)C=2C=CC=1.CS(Cl)(=O)=O.C(C(C(C(O)=O)O)O)(O)=O.[CH2:36]([O:38][C:39]([C@@H:41]1[CH2:46][CH2:45][CH2:44][NH:43][CH2:42]1)=[O:40])[CH3:37].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CC(C)=O.O.C(N(CC)CC)C>[CH2:36]([O:38][C:39]([CH:41]1[CH2:46][CH2:45][CH2:44][NH:43][CH2:42]1)=[O:40])[CH3:37] |f:2.3,4.5.6|

Inputs

Step One
Name
alcohol
Quantity
5.4 g
Type
reactant
Smiles
C1=CC=CC=2N(C3=C(CCC21)C=CC=C3)CCCCO
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
C(=O)(O)C(O)C(O)C(=O)O.C(C)OC(=O)[C@H]1CNCCC1
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
85 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
when addition
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
affording a residue which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtration
FILTRATION
Type
FILTRATION
Details
on filter aid (celite) the solvent
CUSTOM
Type
CUSTOM
Details
was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with a 5% tartaric acid solution (3×125 ml)
WASH
Type
WASH
Details
The combined aqueous extracts were washed with diethyl ether and pH
EXTRACTION
Type
EXTRACTION
Details
The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05795888

Procedure details

The above alcohol (5.4 g, 0.02 mol) was dissolved in toluene (160 ml) and triethylamine (7 ml) was added. Methanesulfonyl chloride (2.5 ml, 0.032 mol) was added dropwise and when addition was complete the reaction mixture was stirred for 2 h. Water was added and the phases were separated. The organic phase was dried (MgSO4) and the solvent evaporated in vacuo affording a residue which was dissolved in acetone (85 ml). To this solution (R)-3-piperidinecarboxylic acid ethyl ester tartrate (9.0 g, 0.03 mol) and potassium carbonate (7.0 g, 0.051 mol) were added and the mixture was heated at reflux temperature for 16 h. After cooling to room temperature and filtration on filter aid (celite) the solvent was removed by evaporation. The residue was dissolved in diethyl ether (100 ml) and extracted with a 5% tartaric acid solution (3×125 ml). The combined aqueous extracts were washed with diethyl ether and pH was adjusted to 7-8 with a potassium carbonate solution. The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml). The combined ethyl acetate extracts were washed with water, brine and dried (MgSO4). The solvent was evaporated in vacuo affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl!-3-piperidinecarboxylic acid ethyl ester, obtained as an oil. The residue was purified further by column chromatography on silica gel (65 g) using a mixture of dichloromethane and methanol (99.2:0.8) as eluent. Rf : 0.20 (SiO2 ; n-heptane/ethyl acetate=1:1).
Name
alcohol
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C2CCC3C=CC=CC=3N(CCCCO)C=2C=CC=1.CS(Cl)(=O)=O.C(C(C(C(O)=O)O)O)(O)=O.[CH2:36]([O:38][C:39]([C@@H:41]1[CH2:46][CH2:45][CH2:44][NH:43][CH2:42]1)=[O:40])[CH3:37].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CC(C)=O.O.C(N(CC)CC)C>[CH2:36]([O:38][C:39]([CH:41]1[CH2:46][CH2:45][CH2:44][NH:43][CH2:42]1)=[O:40])[CH3:37] |f:2.3,4.5.6|

Inputs

Step One
Name
alcohol
Quantity
5.4 g
Type
reactant
Smiles
C1=CC=CC=2N(C3=C(CCC21)C=CC=C3)CCCCO
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
C(=O)(O)C(O)C(O)C(=O)O.C(C)OC(=O)[C@H]1CNCCC1
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
85 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
when addition
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
affording a residue which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtration
FILTRATION
Type
FILTRATION
Details
on filter aid (celite) the solvent
CUSTOM
Type
CUSTOM
Details
was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with a 5% tartaric acid solution (3×125 ml)
WASH
Type
WASH
Details
The combined aqueous extracts were washed with diethyl ether and pH
EXTRACTION
Type
EXTRACTION
Details
The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05795888

Procedure details

The above alcohol (5.4 g, 0.02 mol) was dissolved in toluene (160 ml) and triethylamine (7 ml) was added. Methanesulfonyl chloride (2.5 ml, 0.032 mol) was added dropwise and when addition was complete the reaction mixture was stirred for 2 h. Water was added and the phases were separated. The organic phase was dried (MgSO4) and the solvent evaporated in vacuo affording a residue which was dissolved in acetone (85 ml). To this solution (R)-3-piperidinecarboxylic acid ethyl ester tartrate (9.0 g, 0.03 mol) and potassium carbonate (7.0 g, 0.051 mol) were added and the mixture was heated at reflux temperature for 16 h. After cooling to room temperature and filtration on filter aid (celite) the solvent was removed by evaporation. The residue was dissolved in diethyl ether (100 ml) and extracted with a 5% tartaric acid solution (3×125 ml). The combined aqueous extracts were washed with diethyl ether and pH was adjusted to 7-8 with a potassium carbonate solution. The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml). The combined ethyl acetate extracts were washed with water, brine and dried (MgSO4). The solvent was evaporated in vacuo affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl!-3-piperidinecarboxylic acid ethyl ester, obtained as an oil. The residue was purified further by column chromatography on silica gel (65 g) using a mixture of dichloromethane and methanol (99.2:0.8) as eluent. Rf : 0.20 (SiO2 ; n-heptane/ethyl acetate=1:1).
Name
alcohol
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C2CCC3C=CC=CC=3N(CCCCO)C=2C=CC=1.CS(Cl)(=O)=O.C(C(C(C(O)=O)O)O)(O)=O.[CH2:36]([O:38][C:39]([C@@H:41]1[CH2:46][CH2:45][CH2:44][NH:43][CH2:42]1)=[O:40])[CH3:37].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CC(C)=O.O.C(N(CC)CC)C>[CH2:36]([O:38][C:39]([CH:41]1[CH2:46][CH2:45][CH2:44][NH:43][CH2:42]1)=[O:40])[CH3:37] |f:2.3,4.5.6|

Inputs

Step One
Name
alcohol
Quantity
5.4 g
Type
reactant
Smiles
C1=CC=CC=2N(C3=C(CCC21)C=CC=C3)CCCCO
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
C(=O)(O)C(O)C(O)C(=O)O.C(C)OC(=O)[C@H]1CNCCC1
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
85 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
when addition
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
affording a residue which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtration
FILTRATION
Type
FILTRATION
Details
on filter aid (celite) the solvent
CUSTOM
Type
CUSTOM
Details
was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with a 5% tartaric acid solution (3×125 ml)
WASH
Type
WASH
Details
The combined aqueous extracts were washed with diethyl ether and pH
EXTRACTION
Type
EXTRACTION
Details
The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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